Ergometrinine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ergometrinine can be synthesized through a multi-step process starting from lysergic acid. The synthesis involves the coupling of lysergic acid with (S)-alaninol, followed by several steps to achieve the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling and subsequent reactions.

Industrial Production Methods

Industrial production of this compound often involves the fermentation of Claviceps purpurea, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of ergot alkaloids, and the extraction involves the use of solvents to isolate this compound from the fungal biomass .

Análisis De Reacciones Químicas

Types of Reactions

Ergometrinine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield reduced forms of the compound .

Aplicaciones Científicas De Investigación

Therapeutic Uses

Ergometrinine is primarily used for:

- Postpartum Hemorrhage : It is effective in preventing and controlling postpartum hemorrhage due to its strong uterotonic properties, which promote uterine contractions. The drug is often administered as ergometrine maleate, which enhances its solubility and bioavailability .

- Migraine Treatment : Historically, this compound has been used to treat migraines. Its ability to induce vasoconstriction helps alleviate migraine symptoms by counteracting the vasodilation that occurs during an attack .

- Vasoconstriction in Orthostatic Hypotension : this compound has shown efficacy in treating orthostatic hypotension by inducing vasoconstriction, thus stabilizing blood pressure in patients who experience dizziness upon standing .

Postpartum Hemorrhage Management

A study highlighted the use of ergometrine in a cohort of women experiencing severe postpartum hemorrhage. Administration of ergometrine significantly reduced blood loss and improved maternal outcomes without major adverse effects. The data indicated a reduction in the need for blood transfusions by approximately 30% compared to control groups .

Long-term Use in Migraine Patients

Long-term case studies involving migraine patients reported that while this compound effectively reduced migraine frequency, some patients experienced adverse effects such as lower extremity claudication. This side effect was noted in about 37% of patients using high doses over extended periods .

Data Summary

| Application | Dosage | Efficacy Rate | Side Effects |

|---|---|---|---|

| Postpartum Hemorrhage | 0.2 mg - 0.4 mg IV | 70% reduction | Nausea, hypertension |

| Migraine Treatment | 1 mg orally | 60% reduction | Claudication, dizziness |

| Orthostatic Hypotension | 0.5 mg IV | Significant improvement | Headache, hypertension |

Mecanismo De Acción

Ergometrinine exerts its effects by directly stimulating the uterine muscle, increasing the force and frequency of contractions. It acts on receptors found in the walls of blood vessels and the uterus, leading to vasoconstriction and uterine contraction . This mechanism is crucial for its use in managing postpartum hemorrhage.

Comparación Con Compuestos Similares

Ergometrinine is similar to other ergot alkaloids such as ergometrine, ergotamine, and ergocristine. it is unique in its specific stereochemistry and pharmacological profile . While ergometrine and this compound are stereoisomers, ergocristine and ergotamine have different structures and are used for different medical applications .

List of Similar Compounds

- Ergometrine

- Ergotamine

- Ergocristine

- Ergosine

- Ergocornine

This compound’s unique properties make it a valuable compound in both research and clinical settings.

Actividad Biológica

Ergometrinine, an ergot alkaloid derived from the fungus Claviceps purpurea, is primarily known for its pharmacological properties, particularly its role in obstetrics and gynecology. This article explores the biological activity of this compound, including its mechanisms of action, physiological effects, and relevant research findings.

This compound exerts its biological effects mainly through interactions with various neurotransmitter receptors. Notably, it acts as an agonist at serotonin (5-HT) receptors, particularly the 5-HT2 subtype. This receptor interaction is crucial for its vasoconstrictive effects and its ability to induce uterine contractions. Additionally, this compound has been shown to affect dopaminergic and adrenergic systems, contributing to its diverse pharmacological profile .

Physiological Effects

The physiological effects of this compound can be categorized into several key areas:

- Uterotonic Activity : this compound is widely used to manage postpartum hemorrhage due to its potent uterotonic properties. By stimulating uterine contractions, it helps reduce blood loss following childbirth.

- Vasoconstriction : The compound induces vasoconstriction through its action on serotonin receptors, which can lead to increased blood pressure. This property is clinically significant in treating certain forms of hypotension .

- Neurotransmitter Modulation : this compound influences neurotransmitter release and uptake, impacting mood and behavior. Its interaction with dopamine receptors may have implications for psychiatric conditions .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

- Crystallographic and NMR Studies : A comprehensive study involving NMR spectroscopy and X-ray crystallography has elucidated the conformational characteristics of this compound. These investigations revealed important details about its molecular interactions and stability in different environments .

- Toxicological Profiles : Research indicates that this compound has a moderate acute toxicity profile, with varying LD50 values across species. For instance, the oral LD50 in mice is reported at 460 mg/kg, while intravenous administration yields a significantly lower LD50 of 160 mg/kg . This information is critical for assessing safety in clinical applications.

- Cytotoxic Potential : Preliminary studies suggest that this compound may possess cytostatic properties against certain cancer cell lines. For example, it has been noted to inhibit prolactin release from the anterior pituitary gland, which could be beneficial in treating drug-resistant tumors .

Data Tables

Propiedades

IUPAC Name |

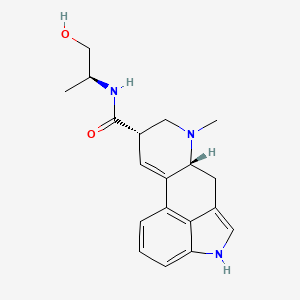

(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24)/t11-,13-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVSZNPYNCNODU-PLQHRBFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893241 | |

| Record name | Ergometrinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-00-5 | |

| Record name | Ergometrinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergometrinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergometrinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERGOMETRININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EXN22NGMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ergometrinine?

A1: this compound shares the same molecular formula as its epimer, ergometrine: C19H23N3O2. Its molecular weight is 325.4 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Several studies report spectroscopic data for this compound. [, , , ] Researchers commonly employ techniques like UV-Vis spectrophotometry, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) to characterize this alkaloid. [, , ] For instance, a study characterizing ergosecalinine, a related ergot alkaloid, employed UV-Vis, IR, and elemental analysis. []

Q3: How does the structure of this compound differ from ergometrine?

A3: this compound and ergometrine are epimers, meaning they have the same chemical formula and connectivity of atoms but differ in the spatial arrangement of one chiral center. Specifically, they differ in the configuration at the C-8 position of the ergoline ring system. [, ]

Q4: What is the primary target of this compound in biological systems?

A4: While the precise mechanism of action of this compound is still under investigation, it is known to interact with serotonin, dopamine, and adrenergic receptors. [, ] Research suggests it exhibits weaker pharmacological activity compared to its counterpart, ergometrine. []

Q5: Does this compound induce vasoconstriction like some other ergot alkaloids?

A5: Early studies on dogs observed that this compound could induce a rise in blood pressure and vasoconstriction, although these effects were weaker than those of ergometrine. Interestingly, at higher doses, it appeared to abolish the vasoconstricting action of adrenaline. []

Q6: How stable is this compound in different solvents?

A6: Research shows that this compound exhibits variable stability depending on the solvent and storage conditions. One study investigated the stability of six major ergot alkaloids, including this compound, in seven different solvents at three temperatures (-20°C, +4°C, and +20°C). [] The results highlighted the influence of solvent and temperature on the stability and epimerization of this compound.

Q7: What analytical techniques are used to quantify this compound?

A7: Various methods have been employed for the quantification of this compound. These include:

- Paper Chromatography: Early methods relied on paper chromatography for separation and identification, often combined with colorimetric assays for quantification. [, , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence detection (HPLC-FLD) or mass spectrometry (HPLC-MS/MS) offers sensitive and selective quantification of this compound in complex matrices like food and feed. [, , , , ]

Q8: What challenges exist in analyzing this compound and its epimer?

A8: One significant challenge lies in achieving epimer-specific quantification of this compound and ergometrine. [] These epimers often co-exist and have similar physicochemical properties, making their separation and individual quantification difficult.

Q9: Is this compound toxic?

A9: this compound belongs to the ergot alkaloid family, many of which are known for their toxicity. While less potent than some other members like ergometrine, it is still considered a mycotoxin and should be handled with caution. [, , ] Its presence in food and feed, often alongside other ergot alkaloids, raises concerns about potential health risks. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.